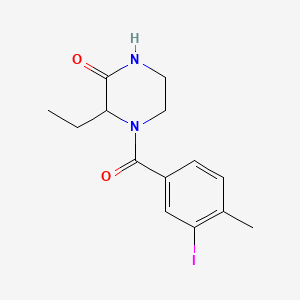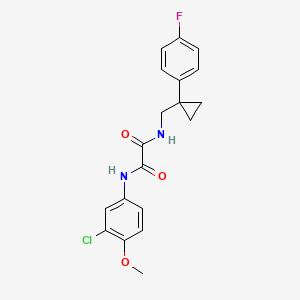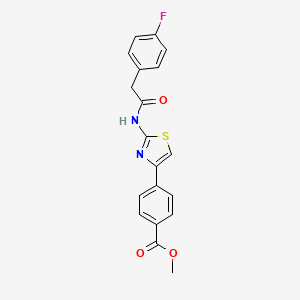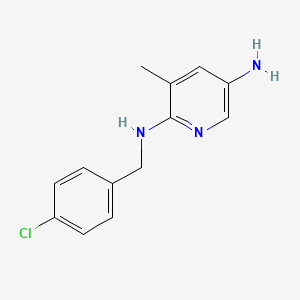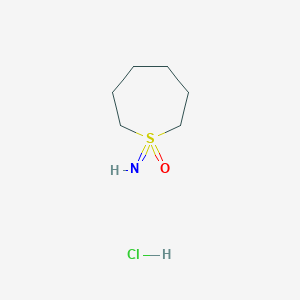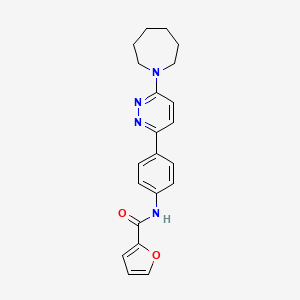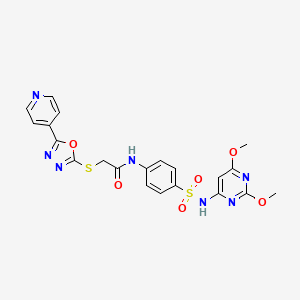![molecular formula C14H21BF2N2O2 B2728317 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole CAS No. 2101934-11-4](/img/structure/B2728317.png)
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 2101934-11-4, is a chemical with a molecular weight of 298.14 . It is a solid at room temperature and is typically stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of this compound is C14H21BF2N2O2 . The structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 298.14 and a molecular formula of C14H21BF2N2O2 .Scientific Research Applications
Synthesis and Characterization
Fluorinated Pyrazoles as Building Blocks in Medicinal Chemistry : Fluorinated pyrazoles, which may include compounds similar to the one you're inquiring about, are of significant interest in medicinal chemistry due to their potential as building blocks. A method for synthesizing new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This synthesis pathway is crucial for developing functional groups for further chemical modification (Surmont et al., 2011).
Crystal Structure and DFT Studies : The structural characterization of similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, is essential. Techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction are used to confirm compound structures. Density functional theory (DFT) calculations further validate the molecular structure, offering insights into molecular structure characteristics and conformations (Liao et al., 2022).
Synthesis of Fluorinated Pyrazoles : The synthesis of fluorinated pyrazoles, including 4-fluoro-5-(perfluoroalkyl)pyrazoles, demonstrates their versatility. These compounds are prepared through the heterocyclization of hemiperfluoroenones or synthetic equivalents with methylhydrazine. The method is applicable to a variety of derivatives, including aromatic, aliphatic, and carbohydrate derivatives, showcasing the wide-ranging applications in chemical synthesis (Bouillon et al., 2001).
Applications in Medicinal Chemistry
- Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids : Research into tetracyclic pyridone carboxylic acids, structurally similar to the compound , reveals their significant antibacterial potency. These compounds have shown inhibitory activity on DNA gyrase from Escherichia coli and effectiveness against Gram-positive and -negative bacteria, highlighting their potential in antibiotic development (Jinbo et al., 1993).
Safety And Hazards
properties
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)11-7-18-19(9-11)8-10-5-14(16,17)6-10/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKENZQDQCALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

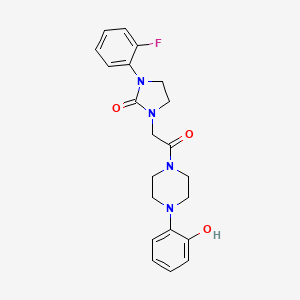
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)
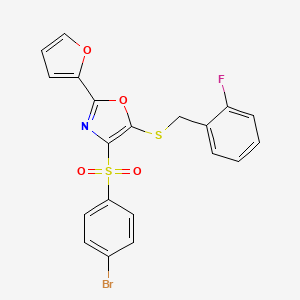
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)
